p-TOLUENESULFONYL FLUORIDE

Catalog No.
S571408
CAS No.
455-16-3
M.F
C7H7FO2S
M. Wt
174.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-TOLUENESULFONYL FLUORIDE

CAS Number

455-16-3

Product Name

p-TOLUENESULFONYL FLUORIDE

IUPAC Name

4-methylbenzenesulfonyl fluoride

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3

InChI Key

IZZYABADQVQHLC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)F

Synonyms

4-PMSF, 4-toluenesulfonyl fluoride, alpha-tolylsulfonyl fluoride, p-toluenesulfonyl fluoride, para-toluenesulfonyl fluoride, phenylmethane sulfonyl fluoride, tosyl fluoride, TSF

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)F

Enzyme Inhibitor:

  • p-TSF is a well-known serine protease inhibitor. It acts by covalently modifying the serine residue in the active site of serine proteases, rendering them inactive. This property makes it a valuable tool for studying the function of serine proteases in various biological processes. [Source: PubChem, National Institutes of Health ""]

Studying Biological Processes:

  • Due to its ability to inhibit serine proteases, p-TSF has been used in numerous studies to investigate various biological processes, including:
    • Signal transduction: Serine proteases play a crucial role in signal transduction pathways, and p-TSF can be used to identify the involvement of these enzymes in specific signaling events. [Source: ScienceDirect ""]
    • Cell death: Serine proteases are involved in various cell death pathways, and p-TSF can be used to elucidate their role in these processes. [Source: National Center for Biotechnology Information ""]
    • Neurodegenerative diseases: Serine proteases have been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. p-TSF is being explored as a potential therapeutic agent for these diseases by targeting the relevant serine proteases. [Source: National Center for Biotechnology Information ""]

Other Applications:

  • p-TSF has also been used in other scientific research applications, such as:
    • Isolation and characterization of proteins: p-TSF can be used to inhibit unwanted proteolytic activity during protein isolation and purification procedures. [Source: Journal of Biological Chemistry ""]
    • Study of DNA replication: p-TSF can be used to inhibit certain DNA polymerases, which are enzymes involved in DNA replication. [Source: National Institutes of Health ""]

p-TSF is a white crystalline solid synthesized from p-toluenesulfonyl chloride and sodium fluoride []. It holds significance in organic synthesis and biological research due to its ability to act as a sulfonylating agent and a serine protease inhibitor [, ].


Molecular Structure Analysis

The p-TSF molecule possesses a sulfonyl fluoride group (SO2F) attached to a para-substituted toluene ring (CH3C6H4). The key features of its structure include:

  • The S-F bond has a partial positive charge on the sulfur atom and a partial negative charge on the fluorine atom due to the high electronegativity difference. This polarity makes the S-F bond susceptible to nucleophilic attack.
  • The delocalized π-electron system present in the aromatic ring and the sulfonyl group contributes to the stability of the molecule.

Chemical Reactions Analysis

Synthesis:

p-TSF can be synthesized through the reaction of p-toluenesulfonyl chloride (p-TsCl) and sodium fluoride (NaF) in an aprotic solvent like acetone [].

p-TsCl + NaF -> p-TSF + NaCl

Sulfonylation:

p-TSF acts as a sulfonylating agent for organometallic reagents. It reacts with the nucleophilic carbon of the organometallic compound to form a sulfone derivative [].

Protease Inhibition:

p-TSF covalently modifies the hydroxyl group of the serine residue in serine proteases, inhibiting their enzymatic activity [].

Decomposition:

p-TSF can hydrolyze in water to form p-toluenesulfonic acid (p-TsOH) and hydrogen fluoride (HF).

p-TSF + H2O -> p-TsOH + HF

Physical and Chemical Properties

  • Melting point: 63-65 °C []
  • Boiling point: 158 °C (at 15 mmHg) []
  • Solubility: Soluble in organic solvents like dichloromethane, acetone, and dimethylformamide. Slightly soluble in water [].
  • Stability: Stable under dry conditions. Decomposes upon exposure to moisture.

Mechanism of Action (Biological)

p-TSF acts as a serine protease inhibitor by covalently modifying the hydroxyl group of the serine residue located in the active site of the enzyme. This modification prevents the formation of the enzyme-substrate complex, thereby inhibiting the protease activity [].

p-TSF is a corrosive and toxic compound. It can cause irritation and burns to the skin, eyes, and respiratory tract upon contact or inhalation. It is also a lachrymator, meaning it induces tear production.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling p-TSF.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to proper regulations.

Data:

  • The median lethal dose (LD50) for p-TSF in rats is reported to be 100 mg/kg (oral).

XLogP3

2.7

LogP

2.74 (LogP)

Melting Point

41.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

455-16-3

Wikipedia

Benzenesulfonyl fluoride, 4-methyl-

General Manufacturing Information

Benzenesulfonyl fluoride, 4-methyl-: INACTIVE

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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